molecular formula C16H12F2O5 B10914482 3-{(2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoyl}-4-hydroxy-6-methyl-2H-pyran-2-one

3-{(2E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoyl}-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No.: B10914482
M. Wt: 322.26 g/mol
InChI Key: QBZOTVMBACZJAH-VOTSOKGWSA-N
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Description

3-{3-[2-(DIFLUOROMETHOXY)PHENYL]ACRYLOYL}-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE is a synthetic organic compound characterized by its complex structure, which includes a difluoromethoxyphenyl group, an acryloyl moiety, and a pyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[2-(DIFLUOROMETHOXY)PHENYL]ACRYLOYL}-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE typically involves multiple steps:

    Formation of the Acryloyl Intermediate: The acryloyl intermediate can be synthesized by reacting 2-(difluoromethoxy)benzaldehyde with an appropriate acryloyl chloride under basic conditions.

    Cyclization: The intermediate is then subjected to cyclization with a suitable diketone or ketoester to form the pyranone ring. This step often requires acidic or basic catalysts and controlled temperatures to ensure the correct formation of the ring structure.

    Hydroxylation and Methylation: The final steps involve hydroxylation and methylation reactions to introduce the hydroxy and methyl groups at the desired positions on the pyranone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the acryloyl moiety, converting it into saturated derivatives.

    Substitution: The difluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated derivatives.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In organic synthesis, 3-{3-[2-(DIFLUOROMETHOXY)PHENYL]ACRYLOYL}-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors, leading to the development of new drugs with improved efficacy and selectivity.

Industry

In the materials science field, this compound could be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism by which 3-{3-[2-(DIFLUOROMETHOXY)PHENYL]ACRYLOYL}-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluoromethoxyphenyl group can enhance binding affinity and selectivity, while the acryloyl and pyranone moieties can participate in various chemical interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3,6-dimethyl-2H-pyran-2-one: Shares the pyranone core but lacks the difluoromethoxyphenyl and acryloyl groups.

    2-(Difluoromethoxy)benzaldehyde: Contains the difluoromethoxyphenyl group but lacks the pyranone and acryloyl moieties.

Uniqueness

The uniqueness of 3-{3-[2-(DIFLUOROMETHOXY)PHENYL]ACRYLOYL}-4-HYDROXY-6-METHYL-2H-PYRAN-2-ONE lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H12F2O5

Molecular Weight

322.26 g/mol

IUPAC Name

3-[(E)-3-[2-(difluoromethoxy)phenyl]prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one

InChI

InChI=1S/C16H12F2O5/c1-9-8-12(20)14(15(21)22-9)11(19)7-6-10-4-2-3-5-13(10)23-16(17)18/h2-8,16,20H,1H3/b7-6+

InChI Key

QBZOTVMBACZJAH-VOTSOKGWSA-N

Isomeric SMILES

CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC=CC=C2OC(F)F)O

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC=CC=C2OC(F)F)O

Origin of Product

United States

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